molecular formula C23H20N2O B12883298 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline

Cat. No.: B12883298
M. Wt: 340.4 g/mol
InChI Key: RPQUKCCHIPURTA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as fluorescent probes . This compound, in particular, is characterized by its unique structure, which includes a benzo[d]oxazole moiety and a styryl group attached to an N,N-dimethylaniline core.

Preparation Methods

The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline typically involves the coupling of a benzo[d]oxazole derivative with a styryl group. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzo[d]oxazole derivative is reacted with a styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is primarily based on its ability to interact with specific molecular targets through its aromatic and styryl groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s fluorescence properties. In biological systems, the compound may interact with cellular components, leading to changes in fluorescence that can be used to monitor biological processes .

Comparison with Similar Compounds

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct fluorescence properties and its versatility in various scientific applications.

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H20N2O/c1-25(2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)23-24-21-5-3-4-6-22(21)26-23/h3-16H,1-2H3/b8-7+

InChI Key

RPQUKCCHIPURTA-BQYQJAHWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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